molecular formula C18H26ClN3 B1216494 (R)-chloroquine CAS No. 58175-87-4

(R)-chloroquine

Cat. No. B1216494
CAS RN: 58175-87-4
M. Wt: 319.9 g/mol
InChI Key: WHTVZRBIWZFKQO-CQSZACIVSA-N
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Description

(R)-chloroquine is a synthetic derivative of quinoline, which has been used as an antimalarial drug for decades. It is a chiral molecule that exists as two enantiomers, (R)- and (S)-chloroquine. Among them, (R)-chloroquine is known to have higher antimalarial activity and lower toxicity than (S)-chloroquine. In recent years, (R)-chloroquine has attracted increasing attention due to its potential applications in scientific research.

Scientific Research Applications

Antiviral Research and COVID-19

  • (R)-Chloroquine in Antiviral Research : Recent studies have highlighted the potential of chloroquine in treating patients infected with SARS-CoV-2, the novel coronavirus. This has brought attention to the drug's role in the field of antiviral research, considering previous experiments with chloroquine (Touret & de Lamballerie, 2020).

Biochemical Properties and Drug Repurposing

  • Biochemical Properties and Therapeutic Applications : Chloroquine, known for its antimalarial effects, has also been studied for its interesting biochemical properties. This has led to its repurposing in managing various diseases, inspiring research into novel compounds based on its structure (Njaria et al., 2015).

Metabolic Pathways in Malaria Resistance

  • Plasma Metabolomics in Chloroquine Resistance : A study comparing metabolic profiles of P. vivax malaria patients with chloroquine resistance identified differences in lipid, amino acids, and nucleotide metabolism pathways, suggesting potential biomarkers of resistance (Uppal et al., 2017).

Immunomodulatory and Antineoplastic Effects

  • Immunomodulatory and Antineoplastic Mechanisms : Chloroquine and its analogues have shown various immunomodulatory and immunosuppressive effects, making them useful in managing rheumatic diseases, lupus, skin diseases, and different forms of cancer (Al-Bari, 2015).

Dual Role in Liver Ischemia Reperfusion Injury

  • Effects on Liver Ischemia/Reperfusion Injury : Chloroquine has a dual effect in liver ischemia/reperfusion injury, providing protection against injury via inhibition of inflammatory response, but also aggravating liver injury through inhibition of autophagy (Fang et al., 2013).

Expanding Clinical Applications

  • Expanded Clinical Applicability : Chloroquine's clinical applicability extends beyond malaria to include rheumatological, cardiovascular disorders, chronic kidney disease, oncology, and nonmalarial infections, due to its pleiotropic pharmacological actions (Shukla & Shukla, 2019).

Role in Anti-Cancer Chemotherapy

  • Adjuvant to Anti-Cancer Chemotherapies : Chloroquine's ability to inhibit both the multidrug-resistance pump and autophagy suggests its potential as an adjuvant in anti-cancer treatments, enhancing the efficacy of chemotherapy (Pascolo, 2016).

Cardiovascular Risk Reduction

  • Reduction in Cardiovascular Disease Risk : Studies indicate that chloroquine is associated with a reduced risk of cardiovascular disease in patients with rheumatic diseases (Liu et al., 2018).

Ethical Review in Off-Label Drug Research

  • Ethical Review in Off-Label Use : The ethical review of off-label chloroquine research, particularly during the COVID-19 pandemic, highlights the importance of adhering to review standards and ensuring subject safety (Li et al., 2022).

Regulation of Autophagy and Sensitivity

  • Autophagy Regulation and Cancer Sensitivity : Chloroquine's effect on autophagy and its sensitivity in cancer treatment is context-dependent and varies with the mutation status of oncogenic RAS in different cell types (Morgan et al., 2014).

Inhibition of T-Cell Activation

  • Inhibition of CD4+ T-Cell Activation : Chloroquine suppresses the proliferation and metabolic activity of human CD4+ T-cells by modulating AP-1 signaling, suggesting its potential in treating autoimmune diseases (Schmidt et al., 2017).

Autophagy Inhibition in Endometrial Cancer

  • Autophagy Inhibition in Endometrial Cancer : Chloroquine's inhibition of autophagy has been shown to suppress proliferation and overcome cisplatin resistance in endometrial cancer cells (Fukuda et al., 2015).

OATP1A2 Inhibition

  • OATP1A2 Inhibition Effects : Chloroquine is a novel inhibitor of the OATP1A2 transporter, which affects substrate uptake and potentially contributes to vision impairment observed in long-term users (Xu et al., 2016).

properties

IUPAC Name

(4R)-4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClN3/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHTVZRBIWZFKQO-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCC[C@@H](C)NC1=C2C=CC(=CC2=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401316905
Record name (-)-Chloroquine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401316905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-chloroquine

CAS RN

58175-87-4
Record name (-)-Chloroquine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58175-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-Chloroquine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058175874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Chloroquine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401316905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CHLOROQUINE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WE58C2WV1T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

17.904 millimols, i.e. a yield of 98.05% relative to the 7-chloro-1,2,3,4-tetrahydroquinolin-4-one converted, and a yield of 96.86% relative to the 1-diethylamino-4-amino-pentane converted, and
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98.05%

Synthesis routes and methods II

Procedure details

3.665 millimols, i.e. a yield of 90% relative to the 7-chloro-1,2,3,4-tetrahydroquinolinone converted, and a yield of 91.2% relative to the 1-diethylamino-4-aminopentane converted, and
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90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
447
Citations
J Ducharme, R Farinotti - Clinical pharmacokinetics, 1996 - Springer
This paper presents the current state of knowledge on chloroquine disposition, with special emphasis on stereoselectivity and microsomal metabolism. In addition, the impact of the …
Number of citations: 347 link.springer.com
P Augustijns, N Verbeke - Clinical pharmacokinetics, 1993 - Springer
Stereoselective pharmacokinetic properties of chloroquine were investigated in humans after a single oral dose of the separate enantiomers. The study was carried out according to a …
Number of citations: 62 link.springer.com
S Wongwan, GKE Scriba - Electrophoresis, 2011 - Wiley Online Library
A stereoselective CE assay for the determination of the enantiomeric purity of (R)‐(−)‐chloroquine and (S)‐(+)‐chloroquine was developed and validated. The separations were …
DJ Browning, DJ Browning - Hydroxychloroquine and chloroquine …, 2014 - Springer
The 4-aminoquinolines are weak bases that are completely absorbed from the gastrointestinal tract, sequestered in peripheral tissues, metabolized in the liver to pharmacologically …
Number of citations: 201 link.springer.com
Q Jia, J Fu, P Liang, S Wang, Y Wang… - Journal of …, 2022 - Wiley Online Library
… R-Chloroquine showed better angiotensin-converting … or the racemate, R-chloroquine showed better inhibitory effects at the … In conclusion, R-chloroquine showed better angiotensin-…
G Li, J Sun, YY Huang, Y Li, Y Shi, Z Li, X Li, FH Yang… - BioRxiv, 2020 - biorxiv.org
… much-explored pharmacokinetics and pharmacological effects of the racemates, limited toxicity information has shown that S-chloroquine seems to be less toxic than the R-chloroquine. …
Number of citations: 18 www.biorxiv.org
P Augustijns, L Peeters, K Croes… - European journal of drug …, 1999 - Springer
A qualitative kinetic study on the stereoselective hepatic metabolism of chloroquine was undertaken by separately incubating chloroquine enantiomers with rat liver microsomes. The …
Number of citations: 9 link.springer.com
P Augustijns, N Verbeke - Arzneimittel-forschung, 1992 - europepmc.org
Stereoselective pharmacokinetic properties of chloroquine (CAS 54-05-7) and desethylchloroquine were investigated in rabbits by administration of the separate enantiomers according …
Number of citations: 7 europepmc.org
N Al Bujuq - Synthesis, 2020 - thieme-connect.com
The novel coronavirus (COVID-19) disease has rapidly evolved into a sweeping pandemic despite public health measures. Screening and development of new vaccines and antivirals …
Number of citations: 20 www.thieme-connect.com
DJ Browning - 2014 - Springer
Nomenclature is important, but confusing. Although the book focuses on chloroquine and hydroxychloroquine, much of it applies to other related drugs (eg, quinacrine). These drugs …
Number of citations: 143 link.springer.com

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